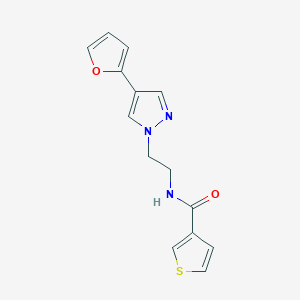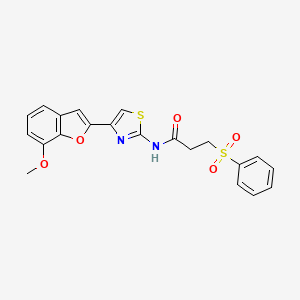
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran moiety, a thiazole ring, and a phenylsulfonyl group. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. Thiazole is a ring structure containing nitrogen and sulfur atoms, and phenylsulfonyl is a functional group consisting of a phenyl ring bonded to a sulfonyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. This compound has a molecular weight of 442.5. Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Research on derivatives of similar structural frameworks has shown significant promise in the development of novel antibacterial and antifungal agents. For instance, novel propanamide derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating potent antibacterial and antifungal effects comparable to standard treatments like Ampicillin and Flucanazole. These findings suggest the potential of such compounds in addressing resistant microbial strains and expanding the arsenal against infectious diseases (Helal et al., 2013).
Cancer Research and Photodynamic Therapy
In cancer research, certain derivatives have been identified for their high singlet oxygen quantum yield, indicating their utility as photosensitizers in photodynamic therapy (PDT). The study of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has unveiled compounds with remarkable photophysical and photochemical properties, making them suitable for Type II PDT mechanisms. This approach targets cancer cells with light-activated compounds, offering a non-invasive treatment alternative with fewer side effects compared to conventional therapies (Pişkin et al., 2020).
Antimicrobial and Cytotoxic Activities
Another area of interest involves the synthesis of new thiazole derivatives and their evaluation for antimicrobial and cytotoxic activities. Specific derivatives have shown high antibacterial activity and anticandidal effects, as well as significant cytotoxicity against various cancer cell lines. These findings highlight the potential of such compounds in the development of new therapeutics for both infectious and oncological diseases (Dawbaa et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been applied to similar compounds to predict their biological activity and binding affinities. This computational approach aids in understanding the interaction between these compounds and biological targets, facilitating the design of molecules with enhanced efficacy and selectivity for specific receptors or enzymes. Such studies provide valuable insights into the potential therapeutic applications of these compounds, including their role as antiviral or anticancer agents (Viji et al., 2020).
Direcciones Futuras
Benzofuran derivatives, like this compound, have been the focus of many research studies due to their wide range of biological activities . Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, materials science, and environmental science.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c1-27-17-9-5-6-14-12-18(28-20(14)17)16-13-29-21(22-16)23-19(24)10-11-30(25,26)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIJOMKAGXTMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[({[3-(5-fluoro-1H-indol-2-yl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B2634350.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2634351.png)
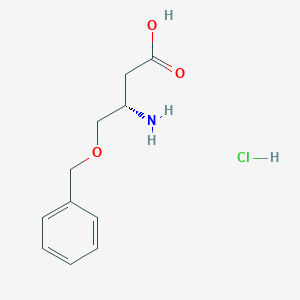
![1-ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2634353.png)
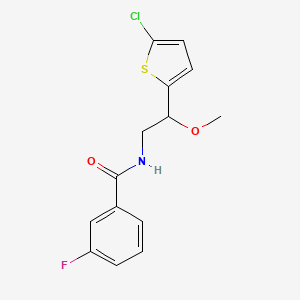
![5-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2634357.png)


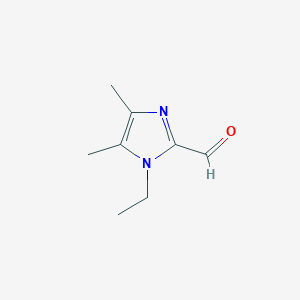
![5-methyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2634365.png)
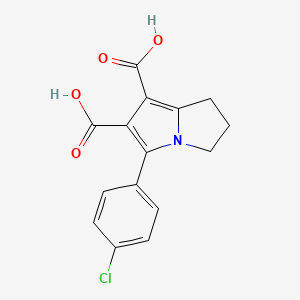
methanone](/img/structure/B2634368.png)

